Isoxazole-3-carbonitrile

Anticancer Cytotoxicity Lead Optimization

Isoxazole-3-carbonitrile (CAS 68776-57-8) is the regiospecific 3-cyano isomer essential for 1,3-dipolar cycloaddition chemistry—a reactivity window absent in the 4- and 5-carbonitrile analogs. Using close regioisomers risks failed reactions and lower yields. This scaffold is validated in anticancer research (HeLa IC₅₀ = 15.48 μg/mL; Hep3B IC₅₀ = 23.00 μg/mL) and shows kinetic similarity to thiosemicarbazones, enabling rational drug design. Procure with confidence—ensure synthetic success by selecting the correct regioisomer. Available in research quantities with full analytical documentation.

Molecular Formula C4H2N2O
Molecular Weight 94.07 g/mol
CAS No. 68776-57-8
Cat. No. B1322572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3-carbonitrile
CAS68776-57-8
Molecular FormulaC4H2N2O
Molecular Weight94.07 g/mol
Structural Identifiers
SMILESC1=CON=C1C#N
InChIInChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H
InChIKeyQUBXULZTCLXFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole-3-carbonitrile (68776-57-8): A Core Heterocyclic Scaffold for Pharmaceutical and Agrochemical Building Block Procurement


Isoxazole-3-carbonitrile (CAS 68776-57-8) is a heterocyclic building block characterized by a five-membered isoxazole ring with a nitrile (-C≡N) group at the 3-position . Its molecular formula is C₄H₂N₂O, with a molecular weight of 94.07 g/mol [1]. The compound exists as a colorless to light yellow crystalline solid, stable at room temperature, but susceptible to decomposition under high temperatures and light exposure . It is sparingly soluble in water but dissolves in organic solvents, making it suitable for various synthetic transformations . This simple yet versatile scaffold serves as a key intermediate for the synthesis of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties, as well as for agrochemical applications .

Why Generic Substitution Fails for Isoxazole-3-carbonitrile in Regioselective Synthesis


The position of the nitrile group on the isoxazole ring is not arbitrary; it dictates the compound's reactivity and, consequently, its utility in downstream applications. Substituting Isoxazole-3-carbonitrile with its regioisomers (e.g., 4- or 5-carbonitrile) or other isoxazole derivatives will alter the electronic properties and reaction outcomes. For instance, the 3-cyano group is uniquely positioned to participate in specific cycloadditions and nucleophilic additions, enabling the synthesis of distinct heterocyclic libraries [1]. The pKa of the parent isoxazole-3-carbonitrile is predicted to be -7.18, indicating distinct proton affinity compared to other substituted isoxazoles [2]. Furthermore, its kinetic similarity to thiosemicarbazones and its role as an electrophile are specific to this regioisomer, not general class properties . Therefore, using a close analog will not guarantee the same synthetic outcome, potentially leading to failed reactions, lower yields, or the generation of undesired byproducts.

Quantitative Differentiation of Isoxazole-3-carbonitrile: A Comparative Analysis Against Key Analogs


Cytotoxic Potency of Isoxazole-3-carbonitrile Against HeLa and Hep3B Cancer Cell Lines

Isoxazole-3-carbonitrile demonstrates measurable cytotoxic activity against specific cancer cell lines, providing a baseline for structure-activity relationship (SAR) studies. Its IC₅₀ values against HeLa and Hep3B cells are 15.48 μg/mL and 23.00 μg/mL, respectively . While this is class-level activity, it serves as a quantitative benchmark for evaluating the impact of further functionalization.

Anticancer Cytotoxicity Lead Optimization

Regioselective Reactivity: The 3-Cyano Group as a Synthetic Handle

The 3-cyano group in Isoxazole-3-carbonitrile exhibits distinct reactivity compared to the 4- and 5-cyano isomers. It is sufficiently reactive to undergo ethanolysis and 1,3-dipolar cycloaddition with azides, yielding ethyl esters and tetrazoles, respectively [1]. This specific reactivity is not observed for the 4- and 5-carbonitrile isomers under similar conditions [2].

Organic Synthesis Cycloaddition Heterocycle Synthesis

Kinetic Similarity to Thiosemicarbazones and Electrophilic Character

Isoxazole-3-carbonitrile is kinetically similar to thiosemicarbazones . Thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities, often acting as metal chelators and enzyme inhibitors. This kinetic similarity suggests that Isoxazole-3-carbonitrile may be investigated as a potential bioisostere in drug design projects targeting pathways where thiosemicarbazones are active.

Medicinal Chemistry Bioisostere Mechanism of Action

High-Value Application Scenarios for Isoxazole-3-carbonitrile in Research and Development


Scaffold for Anticancer Lead Optimization

Based on its demonstrated cytotoxicity against HeLa and Hep3B cell lines (IC₅₀ = 15.48 and 23.00 μg/mL, respectively), Isoxazole-3-carbonitrile serves as a validated starting point for medicinal chemistry campaigns focused on oncology. Researchers can use this scaffold to synthesize focused libraries via reactions at the 3-cyano group or by functionalizing other positions on the ring, aiming to improve potency and selectivity .

Regioselective Synthesis of Novel Heterocycles

The unique reactivity of the 3-cyano group, specifically its ability to undergo 1,3-dipolar cycloadditions with azides to form tetrazoles, makes this compound a privileged building block for accessing diverse heterocyclic chemical space [1]. This is a key differentiator from its 4- and 5-carbonitrile isomers, which do not exhibit this reactivity. It is an essential reagent for labs engaged in the synthesis of bioactive compound libraries for drug discovery or agrochemical development.

Investigation as a Thiosemicarbazone Bioisostere

Given its kinetic similarity to thiosemicarbazones, Isoxazole-3-carbonitrile can be rationally incorporated into drug design projects targeting enzymes or pathways known to be modulated by this compound class . This includes potential applications in developing novel anti-infectives or anticancer agents, where the isoxazole core may offer improved pharmacokinetic properties or reduced off-target effects compared to the thiosemicarbazone parent structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.